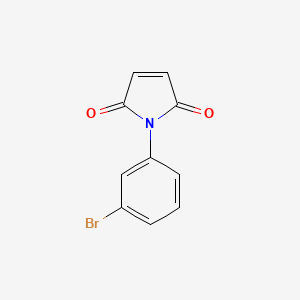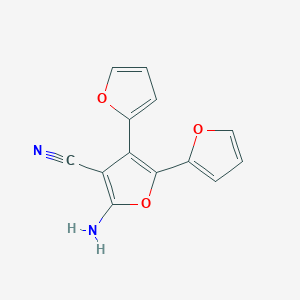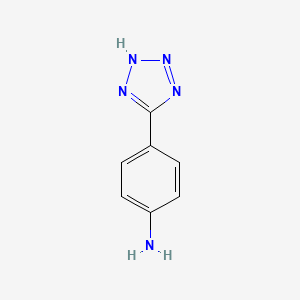
1,4-Bis(chloromethyl)-2-nitrobenzene
Overview
Description
1,4-Bis(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of benzene, where two chloromethyl groups are attached to the 1 and 4 positions, and a nitro group is attached to the 2 position. This compound is known for its reactivity due to the presence of both electron-withdrawing nitro and chloromethyl groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(chloromethyl)-2-nitrobenzene can be synthesized through a multi-step process involving nitration and chloromethylation reactions. The typical synthetic route includes:
Nitration of p-xylene:
p-Xylene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 2-position, forming 2-nitro-p-xylene.Chloromethylation: The 2-nitro-p-xylene is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This step introduces chloromethyl groups at the 1 and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The chloromethyl groups can be oxidized to formyl or carboxyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted derivatives such as 1,4-bis(azidomethyl)-2-nitrobenzene, 1,4-bis(thiomethyl)-2-nitrobenzene, etc.
Reduction: 1,4-Bis(chloromethyl)-2-aminobenzene.
Oxidation: 1,4-Bis(formyl)-2-nitrobenzene or 1,4-Bis(carboxyl)-2-nitrobenzene.
Scientific Research Applications
1,4-Bis(chloromethyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer activities.
Biological Studies: It is used as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1,4-Bis(chloromethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the chloromethyl groups and can be reduced to an amino group, altering the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the nitro group, making it less reactive towards nucleophiles.
1,4-Bis(bromomethyl)-2-nitrobenzene: Similar structure but with bromomethyl groups, which are more reactive than chloromethyl groups.
1,4-Bis(chloromethyl)-naphthalene: Contains a naphthalene ring instead of a benzene ring, affecting its reactivity and applications.
Uniqueness
1,4-Bis(chloromethyl)-2-nitrobenzene is unique due to the presence of both chloromethyl and nitro groups, which confer distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
IUPAC Name |
1,4-bis(chloromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBJABQEANMSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326173 | |
| Record name | 1,4-bis(chloromethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16255-50-8 | |
| Record name | 1,4-Bis(chloromethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16255-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 525118 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016255508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC525118 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-bis(chloromethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)


![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)







![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

